N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide
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Overview
Description
SZM679 is a potent, orally active, and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). It has a dissociation constant (Kd) of 8.6 nM for RIPK1 and greater than 5000 nM for receptor-interacting protein kinase 3 (RIPK3) . This compound is known for its ability to reverse tumor necrosis factor-induced systemic inflammatory response and reduce tau hyperphosphorylation, neuroinflammation, and RIPK1 phosphorylation levels in the hippocampus and cortex . SZM679 is primarily used in research related to Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SZM679 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic synthesis techniques and reagents to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production of SZM679 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, purification steps, and quality control measures to meet the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
SZM679 undergoes various chemical reactions, including:
Oxidation: SZM679 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in SZM679.
Substitution: SZM679 can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines .
Scientific Research Applications
SZM679 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RIPK1 and its effects on various biochemical pathways.
Biology: Employed in cell-based assays to investigate the role of RIPK1 in cell death and inflammation.
Industry: Applied in the development of new drugs targeting RIPK1 and related pathways.
Mechanism of Action
SZM679 exerts its effects by selectively inhibiting RIPK1. This inhibition prevents the phosphorylation of RIPK1, which in turn blocks the downstream phosphorylation of RIPK3 and mixed lineage kinase domain-like protein (MLKL). By inhibiting these key steps in the necroptosis pathway, SZM679 effectively reduces cell death and inflammation . The molecular targets and pathways involved include the tumor necrosis factor receptor (TNFR) signaling pathway and the necrosome complex .
Comparison with Similar Compounds
Similar Compounds
Necrostatin-1: A specific RIPK1 inhibitor known for its ability to inhibit necroptosis.
Necrostatin-34: Another RIPK1 kinase inhibitor that stabilizes RIPK1 in an inactive conformation.
Oditrasertib: A potent RIPK1 inhibitor used in the study of immune and neurological disorders.
Uniqueness of SZM679
SZM679 stands out due to its high selectivity for RIPK1 over RIPK3, making it a valuable tool for studying RIPK1-specific pathways. Its oral bioavailability and ability to cross the blood-brain barrier further enhance its utility in research related to neurodegenerative diseases.
Properties
Molecular Formula |
C27H18F5N3O5S |
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Molecular Weight |
591.5 g/mol |
IUPAC Name |
N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethoxy)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]-3-oxocyclobutane-1-carboxamide |
InChI |
InChI=1S/C27H18F5N3O5S/c28-18-5-4-16(10-20(18)33-24(37)7-13-2-1-3-17(6-13)40-27(30,31)32)39-22-12-23-21(11-19(22)29)34-26(41-23)35-25(38)14-8-15(36)9-14/h1-6,10-12,14H,7-9H2,(H,33,37)(H,34,35,38) |
InChI Key |
OFQHMPFSITXRSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)OC(F)(F)F)F |
Origin of Product |
United States |
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